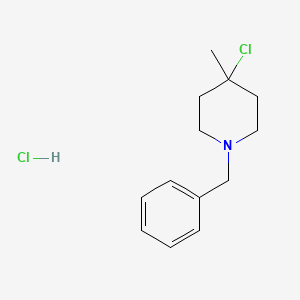
1-Benzyl-4-chloro-4-methylpiperidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-chloro-4-methylpiperidine hydrochloride is a versatile chemical compound extensively used in scientific research. Its unique structure makes it valuable for studying neurological receptors and developing potential therapeutic interventions. The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-benzyl-4-chloro-4-methylpiperidine hydrochloride involves several steps. The primary synthetic route includes the reaction of 4-chloro-4-methylpiperidine with benzyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-benzyl-4-chloro-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-benzyl-4-chloro-4-methylpiperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in studying the function and structure of neurological receptors, providing insights into neurotransmission and receptor-ligand interactions.
Medicine: Research on this compound contributes to the development of potential therapeutic agents for neurological disorders and other medical conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-chloro-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as neurological receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various physiological effects, depending on the receptor type and the context of the study.
Comparison with Similar Compounds
1-benzyl-4-chloro-4-methylpiperidine hydrochloride can be compared with other similar compounds, such as:
1-benzyl-4-methylpiperidine: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
4-chloro-4-methylpiperidine: Lacks the benzyl group, affecting its overall structure and function.
1-benzylpiperidine: Lacks both the chlorine and methyl groups, leading to distinct properties and applications.
The uniqueness of 1-benzyl-4-chloro-4-methylpiperidine hydrochloride lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C13H19Cl2N |
|---|---|
Molecular Weight |
260.20 g/mol |
IUPAC Name |
1-benzyl-4-chloro-4-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C13H18ClN.ClH/c1-13(14)7-9-15(10-8-13)11-12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H |
InChI Key |
JWBZPJZIIKWZOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


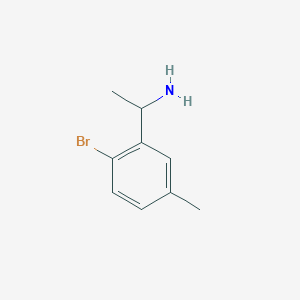
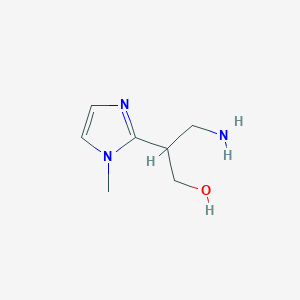
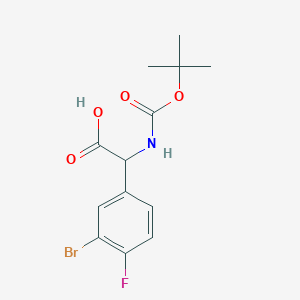
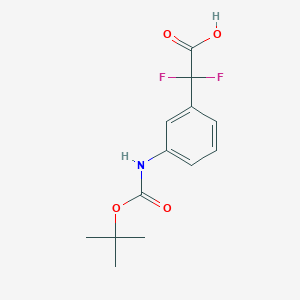
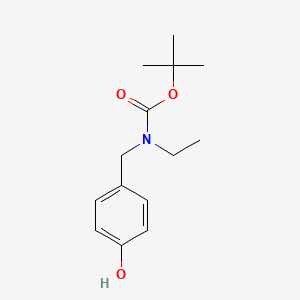
![4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B13550323.png)
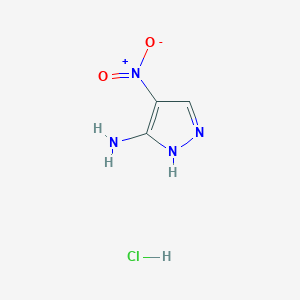
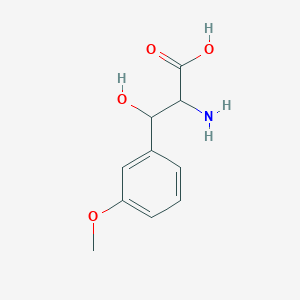


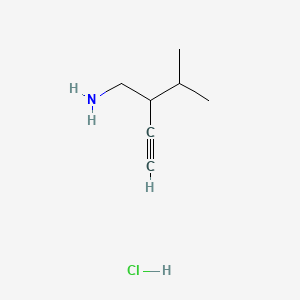
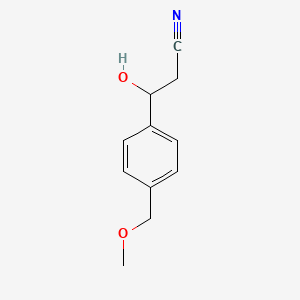
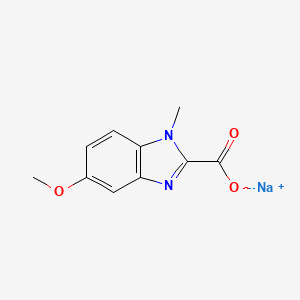
![2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13550354.png)
